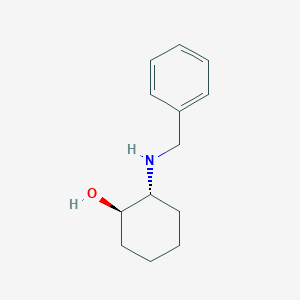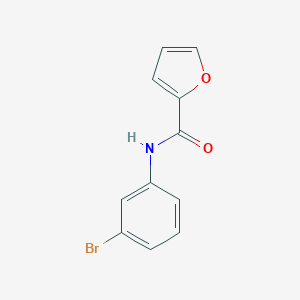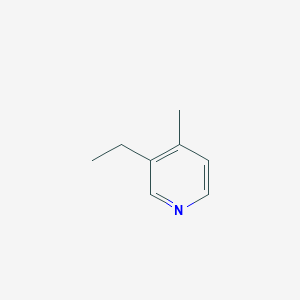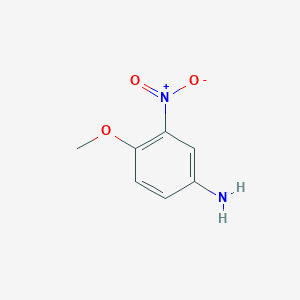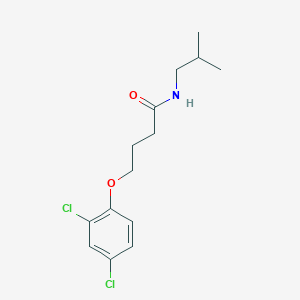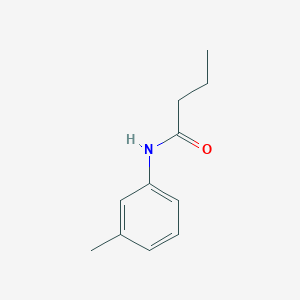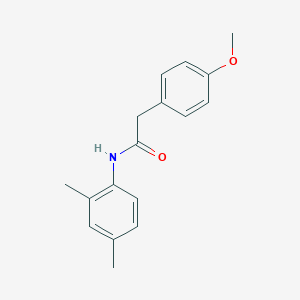![molecular formula C16H18O2 B184636 6-メトキシ-2,2-ジメチル-3,4-ジヒドロ-2H-ベンゾ[h]クロメン CAS No. 20213-26-7](/img/structure/B184636.png)
6-メトキシ-2,2-ジメチル-3,4-ジヒドロ-2H-ベンゾ[h]クロメン
科学的研究の応用
ジヒドロラパケノールは、科学研究においていくつかの用途があります。
化学: 他の複雑な分子の合成における前駆体または中間体として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物学的活性が研究されています。
医学: 潜在的な治療効果と医薬品開発のためのリード化合物として調査されています。
作用機序
ジヒドロラパケノールの作用機序は、生物系内の特定の分子標的との相互作用に関与しています。酵素活性の調節や細胞レセプターとの相互作用を通じて効果を発揮すると考えられています。 正確な経路と標的は現在も調査中ですが、酸化ストレス経路や細胞シグナル伝達機構に影響を与えると知られています .
類似の化合物:
ラパケノール: ジヒドロラパケノールの前駆体で、類似した化学的性質を持ちますが、区別されます。
1-メトキシナフタレン: 同じ植物源で見られる別の化合物で、異なる生物学的活性を持ちます。
独自性: ジヒドロラパケノールは、その特異的な化学構造により、独自の反応性と生物学的性質を持つことで際立っています。 様々な化学反応を起こす能力と潜在的な治療応用により、科学研究において注目すべき化合物となっています .
準備方法
合成経路と反応条件: ジヒドロラパケノールは、前駆体であるラパケノールを含む様々な化学反応によって合成することができます。 合成は通常、ラパケノールが適切な還元剤を用いて制御された条件下でジヒドロラパケノールに還元される還元反応を含みます .
工業生産方法: ジヒドロラパケノールの工業生産は、天然資源からのラパケノールの抽出、それに続く化学的還元を含みます。 このプロセスでは、最終製品の高い収率と純度を保証するために、反応条件を厳密に制御する必要があります .
反応の種類:
酸化: ジヒドロラパケノールは、酸化反応によって様々な酸化誘導体を形成することができます。
還元: この化合物は、ラパケノールの還元の生成物です。
置換: 分子上の官能基が他の基に置き換えられる置換反応に参加することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 目的の置換生成物に応じて、様々な求核剤を使用することができます。
形成される主な生成物:
酸化: ジヒドロラパケノールの酸化誘導体。
還元: さらに還元された形態または水素化誘導体。
置換: 異なる官能基を持つ置換誘導体.
類似化合物との比較
Lapachenole: The precursor to dihydrolapachenole, with similar but distinct chemical properties.
1-Methoxynaphthalene: Another compound found in the same plant source with different biological activities.
Other Quinones: Compounds like juglone and plumbagin, which share structural similarities but have different biological effects.
Uniqueness: Dihydrolapachenole stands out due to its specific chemical structure, which imparts unique reactivity and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
特性
IUPAC Name |
6-methoxy-2,2-dimethyl-3,4-dihydrobenzo[h]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-16(2)9-8-11-10-14(17-3)12-6-4-5-7-13(12)15(11)18-16/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVDAMFCGBFOHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C3=CC=CC=C3C(=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357290 | |
| Record name | 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20213-26-7 | |
| Record name | 6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is Dihydrolapachenole naturally found?
A: Dihydrolapachenole is a natural product found in the heartwood and sapwood of certain tree species. Specifically, it has been isolated from Tabebuia chrysantha []. It's also present in the sapwood of Tabebuia donnell-smittii and the heartwood of Paratecoma peroba [].
Q2: What is the proposed biosynthetic origin of Dihydrolapachenole?
A: Research suggests that 1-methoxynaphthalene, also found in the relevant tree species, likely serves as an early precursor in the biological pathway leading to Dihydrolapachenole and related C15 compounds [].
Q3: Can Dihydrolapachenole be synthesized in the lab?
A: Yes, a novel synthetic route for Dihydrolapachenole has been developed. This method utilizes ethylenediamine diacetate to catalyze the cyclization of specific naphthalenols with α,β-unsaturated aldehydes, leading to the formation of Dihydrolapachenole []. This synthetic approach offers a controlled and efficient way to produce Dihydrolapachenole for further research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


